Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 145613-12-3
VCID: VC21120389
InChI: InChI=1S/C11H9N2O6PS2.3Na/c14-11(15)7-4-21-9(13-7)10-12-6-2-1-5(3-8(6)22-10)19-20(16,17)18;;;/h1-3,7H,4H2,(H,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t7-;;;/m1.../s1
SMILES: C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Molecular Formula: C11H6N2Na3O6PS2
Molecular Weight: 426.3 g/mol

Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate

CAS No.: 145613-12-3

Cat. No.: VC21120389

Molecular Formula: C11H6N2Na3O6PS2

Molecular Weight: 426.3 g/mol

* For research use only. Not for human or veterinary use.

Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate - 145613-12-3

Specification

CAS No. 145613-12-3
Molecular Formula C11H6N2Na3O6PS2
Molecular Weight 426.3 g/mol
IUPAC Name trisodium;(4S)-2-(6-phosphonatooxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H9N2O6PS2.3Na/c14-11(15)7-4-21-9(13-7)10-12-6-2-1-5(3-8(6)22-10)19-20(16,17)18;;;/h1-3,7H,4H2,(H,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t7-;;;/m1.../s1
Standard InChI Key QVWNEBIRLVIOBC-LSBIWMFESA-K
Isomeric SMILES C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+]
SMILES C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Canonical SMILES C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Introduction

Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with a molecular formula of C11H6N2Na3O6PS2 and a molecular weight of 426.3 g/mol . It is also known by its CAS number, 145613-12-3, and is a derivative of D-Luciferin 6'-O-phosphate trisodium salt .

Synthesis and Related Compounds

The synthesis of this compound typically involves the parent compound, (4S)-2-(6-phosphonooxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, which is then converted into its trisodium salt form . The synthesis of benzothiazole derivatives often employs various methods such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques .

Synthesis Methods:

  • Parent Compound: (4S)-2-(6-phosphonooxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

  • Synthetic Techniques: Diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization

Applications and Research Findings

While specific applications of Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate are not widely documented, benzothiazole derivatives have shown potential in various fields. For instance, benzothiazoles have been explored for their anti-tubercular and antimicrobial activities . Additionally, benzothiazole-based compounds like BTH (benzothiadiazole) are used in plant science to regulate reactive oxygen species and delay senescence in fruits .

Applications of Benzothiazole Derivatives:

  • Anti-tubercular Activity: Benzothiazole derivatives have shown promising activity against M. tuberculosis .

  • Antimicrobial Activity: New derivatives exhibit moderate to good antimicrobial activity .

  • Plant Science: Benzothiadiazole (BTH) is used to delay senescence and improve fruit quality .

Applications of Benzothiazole Derivatives

ApplicationDescription
Anti-tubercularBenzothiazole derivatives show promising activity against M. tuberculosis .
AntimicrobialExhibits moderate to good antimicrobial activity .
Plant ScienceBTH delays senescence and improves fruit quality .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator